2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride
Description
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O.ClH/c1-19-15-5-3-4-6-16(15)20-11-14(18-17(19)20)12-7-9-13(21-2)10-8-12;/h3-11H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEYIXYZEQVIMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone. One common method includes the reaction of ortho-phenylenediamine with 4-methoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions . The reaction mixture is then purified using solvents like hexane and water.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at positions 2 and 5.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. For instance, it can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), thereby exerting anti-inflammatory effects . Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting nuclear factor-κB (NF-κB) signaling .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
4-Chlorobenzimidazole: Exhibits moderate to good inhibitory properties against Staphylococcus aureus and Mycobacterium tuberculosis.
2-(3’-Methoxyphenyl)benzimidazole-4-carboxamide: Used in drug development for its potential therapeutic applications.
Uniqueness
2-(4-Methoxyphenyl)-4-methylimidazo[1,2-a]benzimidazole;hydrochloride stands out due to its specific substitution pattern, which enhances its pharmacological activity and selectivity. The presence of the methoxy group at the 4-position of the phenyl ring contributes to its unique chemical and biological properties, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
